molecular formula C8H10ClN3 B1274590 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine CAS No. 23497-43-0

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

Cat. No.: B1274590
CAS No.: 23497-43-0
M. Wt: 183.64 g/mol
InChI Key: YNTBOVDPQBPDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBOVDPQBPDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)Cl)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 5-Allylpyrimidine Derivatives via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a privileged structure in biological systems.[1][2][3] Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5] Among these, 5-allylpyrimidine derivatives represent a particularly valuable class of synthetic intermediates. The allyl group serves as a versatile chemical handle for further molecular elaboration, enabling the construction of complex, drug-like molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for forging carbon-carbon (C-C) bonds in modern organic synthesis.[6][7][8] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyolefins.[7][8] The reaction's success is attributed to its broad functional group tolerance, the mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[9][10]

This guide provides a detailed exploration of the Suzuki-Miyaura reaction's application to the synthesis of 5-allylpyrimidine derivatives, offering researchers a blend of mechanistic insights, practical protocols, and troubleshooting strategies to facilitate the development of novel molecular entities.[11][12][13]

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle. This cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][14][15] A base is a critical component, required to activate the organoboron species for the transmetalation step.[16][17]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide (or carbon-triflate) bond of the 5-allyl-halopyrimidine. This irreversible step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[7][14] The reactivity of the halide electrophile typically follows the order: I > OTf > Br > Cl.[7][14]

  • Transmetalation : This is the crucial C-C bond-forming precursor step where the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. The base plays a pivotal role here, forming a boronate species (e.g., [R'-B(OH)₃]⁻) which is more nucleophilic than the neutral boronic acid.[16][17] This activated species then exchanges its organic group with the halide on the palladium center, creating a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups (the pyrimidine and the newly transferred group) on the Pd(II) center are coupled, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][14]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal BorateWaste X-B(OR)₂ PdII_Aryl->BorateWaste PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (5-Allyl-Halopyrimidine) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Synthesis of 5-Allyl-6-phenylpyrimidin-4-amine

This protocol details a representative Suzuki-Miyaura coupling between 5-allyl-6-chloropyrimidin-4-amine and phenylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Allyl-6-chloropyrimidin-4-amine≥97%CommercialStarting electrophile.
Phenylboronic Acid≥98%CommercialNucleophilic partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄, 99%CommercialPd(0) catalyst source.[6]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase. Must be finely ground.
1,4-DioxaneAnhydrousCommercialReaction solvent.
Deionized WaterHigh PurityIn-houseCo-solvent. Must be degassed.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Brine (Saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%CommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Deuterated Chloroform (CDCl₃)≥99.8% DCommercialFor NMR analysis.
Equipment
EquipmentPurpose
Round-bottom flask with stir barReaction vessel
CondenserTo prevent solvent loss upon heating
Schlenk line or inert gas manifold (Argon/Nitrogen)To maintain an inert atmosphere
Heating mantle with temperature controllerFor controlled heating
Thin Layer Chromatography (TLC) platesReaction monitoring
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Glass column for chromatographyFor product purification
NMR Spectrometer, Mass SpectrometerFor product characterization
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-allyl-6-chloropyrimidin-4-amine (1.00 g, 5.90 mmol, 1.0 equiv), phenylboronic acid (0.86 g, 7.08 mmol, 1.2 equiv), and finely ground potassium carbonate (1.63 g, 11.8 mmol, 2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting pyrimidine halide. Finely ground base provides a larger surface area, enhancing its effectiveness.[16]

  • Inert Atmosphere:

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure the complete removal of oxygen.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state and promote undesirable side reactions like the homocoupling of boronic acids.[18] Rigorous degassing is critical for reproducibility.

  • Catalyst and Solvent Addition:

    • Briefly remove the flask's septum and quickly add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.34 g, 0.295 mmol, 5 mol%).

    • Via syringe, add 30 mL of degassed 1,4-dioxane and 6 mL of degassed deionized water.

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[7][8] Water is often essential for activating the boronic acid in the transmetalation step.[7]

  • Reaction Execution:

    • With the argon flow maintained, immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Causality: Heating is typically required to overcome the activation energy for the oxidative addition and other steps in the cycle, especially with less reactive chlorides.[6]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture using a glass capillary and spot them on a TLC plate (e.g., using 3:1 Hexane:EtOAc as eluent). Visualize under UV light. The reaction is complete when the starting pyrimidine spot has disappeared.

  • Work-up and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).[6]

    • Causality: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-allyl-6-phenylpyrimidin-4-amine.

Overall Experimental Workflow

Experimental_Workflow cluster_monitor Monitoring Setup 1. Reaction Setup (Reagents & Flask) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Addition 3. Add Catalyst & Solvents Inert->Addition Reaction 4. Heat & Stir (90 °C, 12h) Addition->Reaction TLC 5. Monitor by TLC Reaction->TLC Workup 6. Aqueous Work-up & Extraction Reaction->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterization (NMR, MS) Purify->Characterize

Caption: A streamlined workflow for the synthesis of 5-allylpyrimidine derivatives.

Optimization and Troubleshooting

Even a robust reaction like the Suzuki-Miyaura coupling can encounter issues. A systematic approach to troubleshooting is key to success.[18][19]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized by trace oxygen.[18] 2. Poor Reagent Quality: Boronic acid degraded (protodeboronation).[18] 3. Insufficient Base Activity: Base is not strong enough or is impure/hydrated. 4. Low Temperature: Reaction temperature is too low for the specific halide (especially chlorides).[14]1. Improve degassing procedure (more vacuum/backfill cycles). Use a fresh batch of catalyst. Consider starting with a Pd(II) precatalyst and a phosphine ligand.[7] 2. Use a fresh bottle of boronic acid. Consider more stable derivatives like pinacol or MIDA boronate esters.[9][20] 3. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[16] Ensure the base is anhydrous and finely powdered. 4. Increase the reaction temperature in 10 °C increments.
Significant Homocoupling 1. Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules.[18] 2. Use of Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[7][18]1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. 2. Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[18]
Protodeboronation 1. Unstable Boronic Acid: Heteroaryl, vinyl, and electron-deficient arylboronic acids are particularly susceptible to cleavage of the C-B bond by water/protons.[9][18] 2. Harsh Conditions: Prolonged heating or strongly basic/aqueous conditions can accelerate this side reaction.1. Use the corresponding boronate ester (e.g., pinacol ester), which is more stable.[7][9] 2. Use milder bases (e.g., K₂CO₃ instead of NaOH). Minimize reaction time once the starting material is consumed. Consider anhydrous conditions if feasible.[7]
Formation of 'Black Precipitate' (Palladium Black) Ligand Degradation/Dissociation: The phosphine ligand may be insufficient or has degraded, leading to the aggregation and precipitation of inactive palladium metal.[18]Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 when using a Pd source and separate ligand). Ensure the ligand is fresh and stored properly.

Product Characterization

The identity and purity of the synthesized 5-allyl-6-phenylpyrimidin-4-amine should be confirmed using standard analytical techniques.

TechniqueExpected Result
¹H NMR Peaks corresponding to the allyl protons (multiplets around 5-6 ppm and a doublet around 3.5 ppm), aromatic protons from the phenyl ring (multiplets around 7.5 ppm), the pyrimidine proton (singlet around 8.3 ppm), and the amine protons (broad singlet).
¹³C NMR Signals for all unique carbon atoms, including those of the allyl group, the phenyl ring, and the pyrimidine core.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₃H₁₃N₃).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (e.g., >95%).

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of heterocyclic cores. Its application to 5-allylpyrimidine derivatives provides a robust and versatile pathway to novel chemical entities with high potential in drug discovery and development.[21][22] By understanding the underlying mechanism, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can effectively leverage this reaction to accelerate their synthetic programs.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • GeneOnline News. (2026). Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • Singh, U. P., & Singh, R. P. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • BIOENGINEER.ORG. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Available from: [Link]

  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available from: [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available from: [Link]

  • PubMed. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Available from: [Link]

  • ResearchGate. (2019). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available from: [Link]

  • PubMed Central. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available from: [Link]

  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Available from: [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. Available from: [Link]

  • PubMed Central. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Available from: [Link]

Sources

Application Notes and Protocols for 2-Amino-4-chloro-6-methylpyrimidine as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Amino-4-chloro-6-methylpyrimidine, a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. While the initially requested "5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine" is not a readily available or widely documented compound, we focus on the closely related and commercially available scaffold, 2-Amino-4-chloro-6-methylpyrimidine. This document details its chemical properties, highlights its significance in medicinal chemistry, and provides an in-depth, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug discovery. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of 2-Amino-4-chloro-6-methylpyrimidine in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in multiple hydrogen bonding interactions and serve as a versatile template for substitution has made it a cornerstone in the design of targeted therapies. 2-Amino-4-chloro-6-methylpyrimidine (CAS No: 5600-21-5) is a particularly valuable building block within this class.[1][2] Its structure features three key points of functionality: the 2-amino group, the reactive 4-chloro substituent, and the 6-methyl group.

The 2-amino group often serves as a crucial hydrogen bond donor, mimicking the adenine core of ATP and enabling potent inhibition of kinases.[3] The 4-chloro atom is the primary site for synthetic elaboration. Its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust platform for introducing a wide array of aryl, heteroaryl, and alkyl groups.[4][5] This derivatization at the C4 position is a common strategy in the development of cyclin-dependent kinase (CDK) inhibitors, which are a major focus in oncology research.[6][7] The 6-methyl group can influence solubility and metabolic stability, and can also engage in beneficial hydrophobic interactions within the target protein's active site.

This guide will provide a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for C-C bond formation in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors.[8]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for successful and safe synthetic work. The key data for 2-Amino-4-chloro-6-methylpyrimidine are summarized below.

PropertyValueReference(s)
CAS Number 5600-21-5[1]
Molecular Formula C₅H₆ClN₃[1][9]
Molecular Weight 143.57 g/mol [9][10]
Appearance Solid[11]
Melting Point 183-186 °C[9]
Solubility Soluble in acetic acid (50 mg/mL)[11]
Storage Store in a cool, dry place. Combustible solid.[1]

Safety and Handling: 2-Amino-4-chloro-6-methylpyrimidine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[12] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Application Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-4-aryl-6-methylpyrimidines

This protocol details a general and robust procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Amino-4-chloro-6-methylpyrimidine with a generic arylboronic acid. This reaction is a key step in the synthesis of many CDK inhibitors.[10]

Rationale and Mechanistic Insight

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide (in this case, our chloropyrimidine) using a palladium catalyst.[8] The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of this reaction, especially with electron-rich and potentially coordinating substrates like aminopyrimidines.[9][13]

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk Flask B Add Reagents: - Pyrimidine - Boronic Acid - Base - Catalyst A->B C Add Solvents B->C D Degas Mixture C->D E Heat to Reaction Temp D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup G->H I Extract with Organic Solvent H->I J Dry & Concentrate I->J K Purify by Chromatography J->K L L K->L Characterize (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

Materials:

  • 2-Amino-4-chloro-6-methylpyrimidine (1.0 mmol, 143.57 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized water (2 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-chloro-6-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Expert Insight: The use of a slight excess of the boronic acid (1.2 equivalents) helps to drive the reaction to completion. Potassium carbonate is a common and effective base for this transformation.[9] Pd(PPh₃)₄ is a reliable catalyst for a broad range of Suzuki couplings, though other catalyst/ligand systems may be explored for optimization.[14]

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.

    • Expert Insight: The solvent system of dioxane and water is effective for dissolving both the organic and inorganic reagents. Degassing is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Expert Insight: Microwave irradiation can significantly reduce the reaction time, often to 15-30 minutes at 100-120 °C.[9][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-amino-4-aryl-6-methylpyrimidine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthetic Pathway Diagram

Suzuki_Reaction pyrimidine 2-Amino-4-chloro-6-methylpyrimidine catalyst Pd(PPh₃)₄, K₂CO₃ pyrimidine->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst solvent Dioxane/H₂O, 90-100 °C product 2-Amino-4-aryl-6-methylpyrimidine catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of 2-Amino-4-chloro-6-methylpyrimidine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing. 3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a different palladium source/ligand combination. 2. Ensure thorough degassing of the reaction mixture. 3. Use freshly purchased or purified boronic acid.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Decomposition of starting materials or product.1. Adjust the stoichiometry of the boronic acid. 2. Lower the reaction temperature and monitor the reaction more frequently.
Difficult Purification 1. Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst).1. Modify the mobile phase for chromatography. 2. Consider using a different catalyst system with water-soluble ligands to simplify workup.

Conclusion

2-Amino-4-chloro-6-methylpyrimidine is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its strategic placement of functional groups allows for selective and efficient derivatization, making it a key building block in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and adaptable method for the synthesis of 2-amino-4-aryl-6-methylpyrimidines, a common core in many potent kinase inhibitors. By understanding the underlying principles and meticulously following the experimental procedures, researchers can effectively leverage this intermediate to accelerate their drug discovery programs.

References

  • Ibrahim, D. A., & El-Metwally, A. M. (2010). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. European Journal of Medicinal Chemistry, 45(3), 1158–1166. [Link]

  • Nasser, S., & El-Sayed, M. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 30-44. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][15][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11727. [Link]

  • Dailidė, M., & Tumkevičius, S. (2010). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 21(2-3), 115-122. [Link]

  • Al-Ostath, A., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(15), 5786. [Link]

  • Deady, L. W., et al. (1998). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(15), 1989-1994. [Link]

  • Muceniece, D., Kodolins, O., & Lusis, V. (2014). Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones. Chemistry of Heterocyclic Compounds, 49(11), 1664-1671. [Link]

  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]

  • Besson, T., et al. (2012). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 68(35), 7147-7155. [Link]

  • Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved February 14, 2026, from [Link]

  • Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(28), 5468-5476. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic Chemistry, 133, 106403. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12513–12520. [Link]

  • Sandham, D. A., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(7), 587-593. [Link]

  • Chen, Y., et al. (2008). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 18(16), 4683-4687. [Link]

  • da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 183. [Link]

  • Dube, P., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(34), 14592–14599. [Link]

Sources

Troubleshooting & Optimization

Side-reaction products in the synthesis of chlorinated pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side-Reactions & Impurity Profiles in


-Mediated Chlorination
Audience:  Process Chemists, Medicinal Chemists, and R&D Scientists
Introduction: The "Deceptively Simple" Reaction

Welcome to the Technical Support Center. You are likely here because a "standard" chlorination of a pyrimidinone (e.g., uracil, cytosine, or substituted derivatives) using phosphorus oxychloride (


) has failed.

While the literature often presents this as a straightforward Vilsmeier-Haack type transformation, the reality is a minefield of side reactions. The formation of "black tars," "sticky phosphorous gums," and "unidentified dimers" are not signs of incompetence—they are intrinsic features of the high-energy intermediates involved.

This guide moves beyond generic advice to address the specific mechanistic failures occurring in your flask.

Module 1: The "Black Tar" & Thermal Instability

User Issue: "My reaction mixture turned into a viscous black tar/solid upon refluxing, and I cannot isolate the product."

Technical Diagnosis: This is typically caused by oxidative degradation of amine bases or thermal polymerization of the pyrimidine ring.

  • The Amine Factor: Tertiary amines like

    
    -dimethylaniline (DMA) or 
    
    
    
    -diethylaniline are often added as catalysts (acid scavengers).[1] However, at reflux temperatures (
    
    
    ), these anilines are susceptible to oxidation by trace oxygen or redox-active impurities, generating "aniline blacks" (complex polymeric dyes).
  • Thermal Runaway: The reaction of hydroxypyrimidines with

    
     has a significant induction period . If you heat too rapidly, the sudden onset of HCl generation can cause a thermal spike, leading to ring-opening decomposition.
    

Troubleshooting Protocol:

  • Replace the Base: Switch from aniline-based catalysts to catalytic DMF (Vilsmeier conditions) or Triethylamine hydrochloride (

    
    ) . The salt form (
    
    
    
    ) provides the necessary chloride ion catalysis without the oxidative instability of free amines.
  • Staged Heating: Do not go straight to reflux. Hold the reaction at

    
     for 30 minutes to allow the initial phosphorylation to occur (evolution of HCl gas), then ramp to reflux.
    
Module 2: The "Stuck" Intermediate (Incomplete Chlorination)

User Issue: "LC-MS shows a major peak at [M-18] relative to starting material, but it's not the dichloro product. It persists even after 24 hours."

Technical Diagnosis: You are seeing the Phosphorodichloridate Intermediate or the Monochloro-Monohydroxy species.

  • Mechanism: The reaction proceeds in two steps. The oxygen is first phosphorylated to form a leaving group (

    
    ). The chloride ion then displaces this group.
    
  • The Stall: If the concentration of free chloride ions (

    
    ) is low (common in neat 
    
    
    
    ), the second step (displacement) stalls. The intermediate hydrolyzes back to the starting material (or a monochloro impurity) during the aqueous quench.

Troubleshooting Protocol:

  • Chloride Source: Add an exogenous chloride source. Phosphorus Pentachloride (

    
    , 0.5 - 1.0 eq)  is the gold standard here. It dissociates into 
    
    
    
    , providing a high concentration of reactive chloride species to drive the displacement.
  • The "Kick": If avoiding

    
    , add benzyltriethylammonium chloride (TEBAC)  (1-2 mol%) as a phase transfer catalyst to solubilize chloride ions in the organic/POCl3 phase.
    
Module 3: Dimerization ( Side Reactions)

User Issue: "I see a significant impurity at roughly 2x molecular weight. Is it a polymer?"

Technical Diagnosis: It is likely a Pyrimidinyl-Pyrimidine Ether (Dimer) .

  • Causality: As the product (chloropyrimidine) forms, it becomes a potent electrophile. If the reaction mixture still contains unreacted hydroxypyrimidine (a nucleophile), an

    
     reaction occurs, linking the two rings via an oxygen bridge.
    
  • Risk Factor: This happens most frequently when the reaction is starved of

    
      or when base is added too quickly , deprotonating the starting material before it is phosphorylated.
    

Visualization of the Pathway:

G Start Hydroxypyrimidine (Nucleophile) Inter Phosphorylated Intermediate (-O-POCl2) Start->Inter + POCl3 Dimer Dimer Impurity (Ether Linkage) Start->Dimer Product Chloropyrimidine (Electrophile) Inter->Product + Cl- (Substitution) Product->Dimer SNAr Attack by Residual Start Material

Caption: The critical competition between productive chlorination and destructive dimerization (


).

Troubleshooting Protocol:

  • Excess Reagent: Ensure a minimum of 2.5 to 3.0 equivalents of

    
     per hydroxyl group.
    
  • Order of Addition: Never add

    
     to a hot mixture of pyrimidine and base. Mix pyrimidine and 
    
    
    
    first, then add the base slowly at low temperature to prevent premature deprotonation.
Module 4: Workup Woes (Hydrolysis & Phosphorous Gums)

User Issue: "Upon quenching into water, the product disappeared," or "I have a sticky yellow gum that won't dissolve in organic solvents."

Technical Diagnosis:

  • Hydrolysis: Chloropyrimidines, especially electron-deficient ones (e.g., 2,4-dichloro), are liable to hydrolyze back to hydroxypyrimidines in hot, acidic water (generated during the quench).

  • Phosphoric Acid Gum: The byproduct of

    
     hydrolysis is phosphoric acid (
    
    
    
    ). In limited water, this forms viscous polyphosphoric acids that trap your product in an emulsion/gum.

Troubleshooting Protocol:

  • Distillation is Mandatory: You must distill off the excess

    
     (vacuum, 
    
    
    
    ) before quenching. Quenching a flask full of
    
    
    generates massive heat and acid, destroying the product.
  • Inverse Quench: Pour the concentrated reaction residue slowly into a rapidly stirring mixture of Ice and

    
     (Ammonium Hydroxide)  or Sodium Acetate . This buffers the pH immediately, preventing acid-catalyzed hydrolysis.
    
  • The "Gum" Fix: If a sticky gum forms during extraction, add Celite and filter the biphasic mixture. The gum often adheres to the Celite, releasing the organic phase.

Summary of Reagent Profiles
ReagentRoleProsConsRisk Level

Primary ReagentStandard, cheap, effective solvent.Viscous, difficult quench, forms gums.Medium

BoosterGenerates high

, drives completion.
Solid handling, sublimates, very reactive.High

AlternativeGaseous byproducts (

), easier workup.
Lower boiling point (

) may not drive reaction.
Low

CatalystNon-oxidizing, safe source of

.
Requires removal during workup (water wash).Low
DMA/Aniline CatalystHistorical standard.Forms black tars , carcinogenic byproducts.Avoid
Standardized Optimized Protocol: Synthesis of 2,4-Dichloropyrimidine

Objective: Minimize dimerization and thermal degradation.

  • Setup: Dry 3-neck flask,

    
     atmosphere, reflux condenser with caustic scrubber (for HCl/SO2).
    
  • Mixing: Charge Uracil (1.0 eq) and

    
     (3.0 eq). Stir at Room Temp (RT).
    
  • Catalyst: Add

    
     (0.5 eq) or
    
    
    
    (0.5 eq) at RT.
  • Reaction:

    • Heat to

      
       for 1 hour (Induction/Gas evolution phase).
      
    • Ramp to

      
       (Reflux) for 3-4 hours.
      
    • Checkpoint: Monitor by TLC/LCMS. If "monochloro" intermediate persists, add 0.2 eq

      
      .
      
  • Workup (Critical):

    • Cool to

      
      .
      
    • Distill excess

      
       under reduced pressure (keep pot temp 
      
      
      
      ).
    • Dilute the thick residue with Dichloromethane (DCM) or Ethyl Acetate.

    • Inverse Quench: Pour the organic solution slowly into a stirred beaker of Ice/Water/NaHCO3 . Maintain temperature

      
      .
      
  • Isolation: Separate phases. Wash organic layer with brine.[2] Dry over

    
    . Concentrate.
    
References
  • BenchChem Technical Support. (2025).[1][3] Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Application Notes. Link

  • Deng, X., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(14), 2877–2879. Link

  • Organic Process Research & Development. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. OPRD, 16(1), 123-129. Link

  • Marston, A., et al. (2003). Safety aspects of the quenching of POCl3 reaction mixtures. Organic Process Research & Development, 7(3). Link

  • Google Patents. (1996). Process for the preparation of chloropyrimidines (US5525724A). Link

Sources

Validation & Comparative

A Comparative Guide to the ADMET Properties of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a viable clinical candidate is paved with rigorous testing and optimization. While on-target potency is a critical starting point, the ultimate success of a drug is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The pyrimidine scaffold, a privileged structure in medicinal chemistry, forms the core of numerous approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth, comparative analysis of the ADMET properties of two key classes of pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies.

This guide will objectively compare the ADMET profiles of Epidermal Growth Factor Receptor (EGFR) inhibitors (Gefitinib, Erlotinib, and Osimertinib) and BCR-ABL inhibitors (Imatinib, Dasatinib, and Nilotinib). By understanding the nuances of their ADMET properties, researchers can make more informed decisions in the design and development of next-generation kinase inhibitors with improved therapeutic windows.

The Central Role of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold that has been extensively utilized in the design of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for developing potent and selective inhibitors.[1][2] However, the substituents appended to the pyrimidine core play a crucial role in modulating the overall physicochemical and pharmacokinetic properties of the molecule, directly impacting its ADMET profile.

Comparative ADMET Profiling of EGFR Inhibitors

Gefitinib, Erlotinib, and Osimertinib are pyrimidine-based inhibitors of EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC). While all three drugs target the same kinase, their distinct structural modifications lead to significant differences in their ADMET properties.

ADMET ParameterGefitinibErlotinibOsimertinib
Aqueous Solubility (pH 7.4) Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)[3][4]Poorly solubleData not readily available in comparable format
Permeability (Papp, Caco-2) HighHighHigh
Metabolic Stability (HLM t½) Susceptible to CYP3A4/5, CYP2D6, CYP1A1 metabolism[5][6]Primarily metabolized by CYP3A4, CYP1A2[5][6]Metabolized by CYP3A4/5, forms active metabolites[7][8]
CYP450 Inhibition Inhibits CYP2D6 and CYP3A4[6][9]Inhibits CYP3A4 and CYP2D6[6][9]Moderate inhibitor of CYP3A4
Plasma Protein Binding ~97% (primarily to AAG)[10]~95%~95%

Key Insights:

  • Solubility: Both Gefitinib and Erlotinib exhibit low aqueous solubility, a common challenge for many kinase inhibitors that can impact oral bioavailability.[3][4][11] Formulation strategies are often required to enhance their dissolution.

  • Permeability: All three EGFR inhibitors demonstrate high permeability in Caco-2 assays, suggesting good potential for intestinal absorption.[12][13][14]

  • Metabolism: The metabolic pathways for Gefitinib and Erlotinib are well-characterized, with significant involvement of CYP3A4.[5][6] This highlights the potential for drug-drug interactions with CYP3A4 inhibitors or inducers. Osimertinib is also a substrate for CYP3A4/5.[7][8]

  • Toxicity: While all three can cause class-related toxicities like rash and diarrhea, Osimertinib's higher selectivity for mutant EGFR over wild-type EGFR contributes to a generally more favorable toxicity profile compared to the first-generation inhibitors.[15][16][17]

Comparative ADMET Profiling of BCR-ABL Inhibitors

Imatinib, Dasatinib, and Nilotinib are pyrimidine-based inhibitors of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). These drugs represent different generations of BCR-ABL inhibitors with distinct ADMET characteristics.

ADMET ParameterImatinibDasatinibNilotinib
Aqueous Solubility pH-dependent, soluble in acidic conditionspH-dependent, low solubility at neutral pHPractically insoluble in water
Permeability (Papp, Caco-2) Moderate to highHigh[18]Low to moderate
Metabolic Stability (HLM t½) Primarily metabolized by CYP3A4[2][19]Metabolized by CYP3A4[2][19]Primarily metabolized by CYP3A4[2][19]
CYP450 Inhibition Inhibitor of CYP3A4, CYP2D6, and CYP2C9[2][19]Inhibitor of CYP3A4[2][19]Inhibitor of CYP3A4, CYP2C8, and CYP2C9[2][19]
Plasma Protein Binding ~95% (primarily to AAG)[20]~96%[21]>98%

Key Insights:

  • Solubility and Permeability: The solubility of these compounds is a critical factor influencing their oral absorption. Nilotinib's very low solubility contributes to its lower bioavailability compared to Imatinib and Dasatinib.

  • Metabolism and Drug-Drug Interactions: All three BCR-ABL inhibitors are predominantly metabolized by CYP3A4, making them susceptible to interactions with drugs that modulate this enzyme.[2][19] Their inhibitory effects on various CYP isozymes also necessitate careful consideration of co-administered medications.

  • Potency and Selectivity: Dasatinib is significantly more potent than Imatinib but has a broader kinase inhibition profile, which can contribute to off-target effects.[22] Nilotinib is more potent than Imatinib and has a more selective profile than Dasatinib.

Experimental Protocols for Key ADMET Assays

To ensure the scientific integrity of the presented data, this section details the methodologies for the core in vitro ADMET assays.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution. This is a critical parameter for predicting oral absorption.

Protocol:

  • Add an excess amount of the test compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Agitate the vial at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, providing a valuable in vitro model for predicting intestinal drug permeability and identifying potential substrates for efflux transporters.[23]

Protocol:

  • Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, add the test compound to the apical chamber.

  • At specified time points, collect samples from the basolateral chamber.

  • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

G cluster_0 Apical (A) cluster_1 Basolateral (B) A Test Compound (Donor) Caco2 Caco-2 Monolayer A->Caco2 Absorption B Receiver B->Caco2 Efflux Caco2->B Permeation

Caption: Caco-2 permeability assay workflow.

Human Liver Microsome (HLM) Stability Assay

Rationale: This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.[24][25] The results provide an estimate of a compound's intrinsic clearance.

Protocol:

  • Incubate the test compound at a fixed concentration (e.g., 1 µM) with pooled human liver microsomes at 37°C.

  • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the concentration of the remaining parent compound in the supernatant by LC-MS/MS.

  • Determine the in vitro half-life (t½) and calculate the intrinsic clearance.

G cluster_workflow HLM Stability Assay Workflow Start Incubate Test Compound with HLMs at 37°C Add_NADPH Add NADPH (Initiate Reaction) Start->Add_NADPH Quench Quench Reaction (Acetonitrile) Add_NADPH->Quench At time points Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Determine t½ and Intrinsic Clearance Analyze->Calculate

Caption: Human Liver Microsome stability assay workflow.

CYP450 Inhibition Assay

Rationale: This assay determines the potential of a test compound to inhibit the activity of major CYP450 isoforms. Inhibition of these enzymes can lead to clinically significant drug-drug interactions.

Protocol:

  • Pre-incubate the test compound at various concentrations with human liver microsomes or recombinant CYP isoforms.

  • Add a specific probe substrate for the CYP isoform being tested.

  • Initiate the reaction by adding NADPH.

  • After a defined incubation period, terminate the reaction.

  • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.

Plasma Protein Binding (Equilibrium Dialysis)

Rationale: The extent of binding to plasma proteins affects the free concentration of a drug, which is the pharmacologically active fraction. Equilibrium dialysis is a reliable method for determining the unbound fraction of a drug in plasma.

Protocol:

  • Place plasma containing the test compound in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-containing chamber.

  • Incubate the unit at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • After reaching equilibrium, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of plasma protein binding.

Conclusion

The ADMET properties of pyrimidine-based kinase inhibitors are intricately linked to their chemical structures. This guide has provided a comparative analysis of the in vitro ADMET profiles of key EGFR and BCR-ABL inhibitors, highlighting the significant variations that exist even among drugs targeting the same kinase. A thorough understanding of these properties, supported by robust experimental data, is paramount for the successful development of novel kinase inhibitors. By integrating ADMET profiling early in the drug discovery process, researchers can de-risk their candidates and increase the likelihood of bringing safer and more effective therapies to patients.

References

  • Ramalingam, S. S., et al. (2019). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 382(1), 41-50.
  • Soria, J. C., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 378(2), 113-125.
  • Kareem, H., et al. (2022). Pyrimidine as a privileged scaffold in the design of protein kinase inhibitors. Future Medicinal Chemistry, 14(11), 845-867.
  • Brave, M., et al. (2010). Dasatinib and nilotinib in imatinib-resistant chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia. Clinical Cancer Research, 16(2), 441-451.
  • Obach, R. S. (1999). The prediction of human clearance from hepatic microsomal metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Li, J., et al. (2007). Metabolism of gefitinib and erlotinib in human liver microsomes. Drug Metabolism and Disposition, 35(3), 493-501.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
  • Hubatsch, I., et al. (2007). Caco-2 cell permeability as a tool for biopharmaceutical classification. European Journal of Pharmaceutical Sciences, 30(5), 373-383.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: technologies, 1(4), 337-341.
  • Li, J., et al. (2006). Plasma protein binding of gefitinib, an inhibitor of epidermal growth factor receptor-tyrosine kinase. Cancer Chemotherapy and Pharmacology, 57(4), 469-476.
  • Ling, J., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition, 34(3), 420-426.
  • Peng, B., et al. (2006). The effect of food on the oral bioavailability of imatinib mesylate. Journal of Clinical Pharmacology, 46(6), 691-696.
  • Dickinson, P. A., et al. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Osimertinib. Clinical Pharmacokinetics, 55(11), 1387-1402.
  • Vishwanathan, K., et al. (2018). The effect of a strong cytochrome P450 3A4 inhibitor on the pharmacokinetics of osimertinib. Journal of Clinical Pharmacology, 58(5), 621-628.
  • Kantarjian, H., et al. (2006). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 354(24), 2542-2551.
  • Christopher, L. J., et al. (2008). The disposition of [14C]dasatinib after oral administration to humans. Drug Metabolism and Disposition, 36(7), 1357-1364.
  • Volpe, D. A. (2011). Caco-2 cell permeability for drug absorption and transport. Methods in Molecular Biology, 763, 115-125.
  • Haouala, A., et al. (2009). The effect of CYP3A4 and ABCB1 genetic polymorphisms on imatinib pharmacokinetics in chronic myeloid leukemia patients. Pharmacogenetics and Genomics, 19(9), 673-679.
  • Giles, F. J., et al. (2009). Nilotinib in imatinib-resistant or -intolerant patients with chronic myeloid leukemia in chronic phase: 48-month follow-up results of a phase II study. Leukemia, 23(10), 1831-1834.
  • Tanaka, C., et al. (2010). Clinical pharmacokinetics of nilotinib. Clinical Pharmacology & Therapeutics, 87(2), 197-203.
  • Larson, R. A., et al. (2008). Imatinib and dasatinib in advanced-phase Philadelphia chromosome-positive acute lymphoblastic leukemia. Journal of Clinical Oncology, 26(28), 4701-4706.
  • Shah, N. P., et al. (2008). Dasatinib in imatinib-resistant or -intolerant chronic-phase chronic myeloid leukemia. Blood, 112(8), 3201-3208.
  • Hamilton, M., et al. (2006). The effect of the CYP2D6 inhibitor paroxetine on the pharmacokinetics of gefitinib. British Journal of Cancer, 95(8), 1010-1015.
  • Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1689-1699.
  • Kantarjian, H. M., et al. (2011). Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial. The Lancet Oncology, 12(9), 841-851.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Saglio, G., et al. (2010). Nilotinib versus imatinib for newly diagnosed chronic myeloid leukemia. New England Journal of Medicine, 362(24), 2251-2259.
  • Peng, B., et al. (2004). The effect of food on the bioavailability of imatinib mesylate from a conventional tablet formulation in healthy volunteers. Journal of Clinical Pharmacology, 44(3), 298-302.
  • Kantarjian, H. M., et al. (2010). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 362(24), 2260-2270.
  • Yin, O. Q., et al. (2006). The effect of a high-fat meal on the oral bioavailability of nilotinib in healthy subjects. Journal of Clinical Pharmacology, 46(11), 1323-1328.
  • Shiozaki, A., et al. (2018). Dasatinib permeability across Caco-2 cell monolayers and its interaction with P-glycoprotein. Biological and Pharmaceutical Bulletin, 41(5), 768-773.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine. As a substituted pyrimidine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and drug discovery. Its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

The causality behind these protocols is rooted in the chemical nature of the target compound. As a chlorinated and nitrogen-containing heterocyclic compound, 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine must be presumed hazardous. Improper disposal can lead to environmental contamination and potential health risks. The procedures outlined below are designed as a self-validating system to ensure safety and regulatory compliance at every stage.

Hazard Identification and Characterization

Based on this data, 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • A cause of skin irritation and serious eye irritation.[3]

  • Potentially causing respiratory irritation.[1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust particles.

Hazard ClassificationGHS Hazard StatementCommon EffectsSource
Acute Toxicity, OralH302: Harmful if swallowedNausea, vomiting, systemic effects[1][2]
Acute Toxicity, DermalH312: Harmful in contact with skinIrritation, potential for systemic absorption[2]
Skin Corrosion/IrritationH315: Causes skin irritationRedness, inflammation, pain[3]
Serious Eye Damage/IrritationH319: Causes serious eye irritationSevere pain, redness, potential for eye damage[3]
Acute Toxicity, InhalationH332: Harmful if inhaledRespiratory tract irritation, dizziness[2]
Specific Target Organ ToxicityH335: May cause respiratory irritationCoughing, shortness of breath[1]

Regulatory Framework for Disposal

The disposal of chemical waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[4][5] Under RCRA, chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are specifically "listed" wastes.[6][7]

Given its chemical structure as a halogenated organic compound, 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine waste must be managed as hazardous waste . It is the generator's responsibility to ensure that this waste is correctly identified, segregated, stored, and transferred to a licensed disposal facility.[8] State and local regulations may be more stringent than federal rules and must always be followed.

Step-by-Step Disposal Protocol

The following procedures provide a systematic approach to the safe disposal of 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine and associated contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation is the critical first step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste."

  • Use a Dedicated Waste Container: Collect all waste containing 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.

  • Do Not Mix: Never mix this waste with other waste streams, particularly:

    • Non-halogenated organic waste.

    • Aqueous waste.

    • Acids, bases, or oxidizers.[9]

    • Sharps or broken glass (use a separate, designated sharps container).

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine".

    • The primary hazards: "Toxic," "Irritant."

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 2: On-Site Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory while awaiting pickup.

  • Location: The storage area must be in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[10]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Security: Ensure the storage area is secure to prevent unauthorized access.[11]

Step 3: Spill and Decontamination Procedures

Accidental spills must be managed immediately to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate non-essential personnel from the area. Ensure the chemical fume hood is operational to maintain ventilation.[12]

  • Wear Appropriate PPE: Don safety goggles, chemical-resistant gloves, a lab coat, and if necessary, a respirator.

  • Contain the Spill: For solid spills, carefully cover the material with a dry absorbent, such as vermiculite or sand. Avoid raising dust.[10]

  • Collect the Material: Gently sweep or scoop the contained material and spilled powder into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution, followed by clean water. All cleaning materials (wipes, gloves, etc.) are now considered hazardous waste and must be placed in the same waste container.[12]

  • Decontaminate Glassware and Equipment: Triple-rinse any contaminated reusable glassware or equipment. The first two rinses should be collected as hazardous aqueous waste. The third rinse may be disposed of down the drain, subject to local regulations.[12]

Step 4: Final Disposal Arrangement

Disposal of hazardous waste must be handled by a certified entity.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a pickup.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Recommended Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[3][12] Landfilling is not an appropriate disposal method for this type of chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine waste.

G cluster_0 cluster_1 cluster_2 cluster_3 A Waste Generation (Pure compound, contaminated PPE, spill cleanup material) B Is the waste 5-Allyl-4-chloro-6-methyl- pyrimidin-2-ylamine? A->B C Segregate as Halogenated Organic Solid Waste B->C  Yes D Consult EH&S for Proper Classification B->D  No / Unsure E Collect in Labeled, Sealed Container C->E F Store in Secure Satellite Accumulation Area (with Secondary Containment) E->F G Request Pickup from Institutional EH&S F->G H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Waste Disposal Workflow for 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine.

References

  • PubChem. 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Capot Chemical Co., Ltd. MSDS of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2021-12-20). [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.[Link]

  • NIST. 2-Pyrimidinamine, 4-chloro-6-methyl-. National Institute of Standards and Technology Chemistry WebBook. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. U.S. Department of Health and Human Services. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.[Link]

  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.[Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. U.S. Department of Health and Human Services. [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.